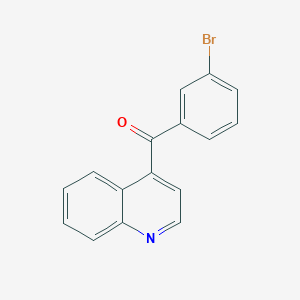
4-(3-Bromobenzoyl)quinoline
Overview
Description
4-(3-Bromobenzoyl)quinoline is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, dyes, and pigments. It is a colorless solid with a melting point of 91-93°C and is soluble in organic solvents. The compound has a molecular weight of 312.16 g/mol and is known for its versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 4-(3-Bromobenzoyl)quinoline, has been extensively studied. One common method involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the reaction. Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These methods include microwave-assisted synthesis, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromobenzoyl)quinoline undergoes various types of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions. It also participates in Mannich reactions and cycloaddition reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and metal catalysts. For example, electrophilic substitution reactions often require strong acids or bases, while oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce various reduced quinoline derivatives.
Scientific Research Applications
4-(3-Bromobenzoyl)quinoline has a wide range of scientific research applications. It is used in the synthesis of complex tetracyclic alkaloids and other biologically active compounds. In material science, quinoline derivatives are used in the development of novel materials, including dyes and pigments, due to their unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzoyl)quinoline involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death . Additionally, quinoline derivatives can interact with other molecular targets, such as ion channels and receptors, to exert their biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(3-Bromobenzoyl)quinoline include other quinoline derivatives, such as 4-(4-Bromobenzoyl)quinoline and 4-(3-Chlorobenzoyl)quinoline. These compounds share similar structural features and chemical properties.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of the bromine atom at the 3-position of the benzoyl group can enhance its electrophilic properties, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
(3-bromophenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMPEGXOVNRXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



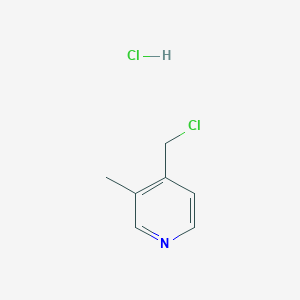
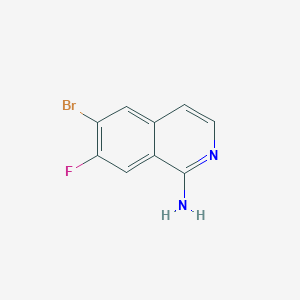
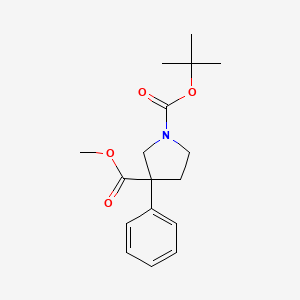
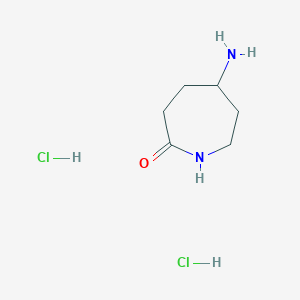

![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)

![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)
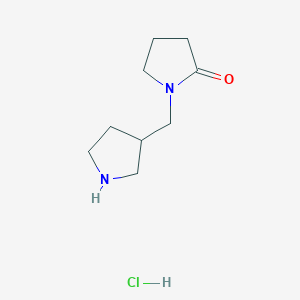
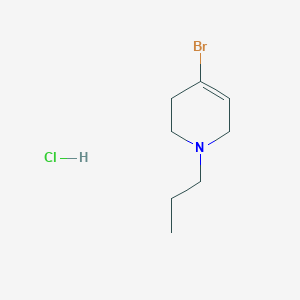
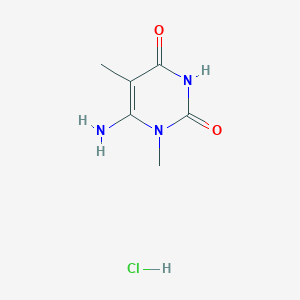
![4-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383207.png)

